3-Iodo-4-nitropyridine
Overview
Description
3-Iodo-4-nitropyridine: is an organic compound with the molecular formula C5H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position and a nitro group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-4-nitropyridine typically involves the iodination of 4-nitropyridine. One common method is the reaction of 4-nitropyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the third position of the pyridine ring.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-4-nitropyridine can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond formation with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-amino-4-nitropyridine, 3-thio-4-nitropyridine, etc.
Reduction: 3-Iodo-4-aminopyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry:
3-Iodo-4-nitropyridine is used as a building block in organic synthesis
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
This compound is used in the development of agrochemicals, dyes, and materials science. Its unique reactivity makes it a versatile intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitropyridine depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the nitro group and the iodine atom. This makes the pyridine ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Iodo-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-Bromo-4-nitropyridine: Similar structure but with a bromine atom instead of an iodine atom.
4-Nitropyridine: Lacks the iodine atom but retains the nitro group on the pyridine ring.
Uniqueness:
3-Iodo-4-nitropyridine is unique due to the combination of the iodine and nitro groups, which impart distinct reactivity patterns. The iodine atom provides a site for further functionalization through substitution or coupling reactions, while the nitro group enhances the electrophilicity of the pyridine ring, facilitating various chemical transformations.
Properties
IUPAC Name |
3-iodo-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQSQPKFWCRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634108 | |
Record name | 3-Iodo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-70-5 | |
Record name | 3-Iodo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.